molecular formula C14H15NO5 B8348631 Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Cat. No. B8348631
M. Wt: 277.27 g/mol
InChI Key: FCQNPNJYFVJECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
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properties

Product Name

Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

dimethyl 5-(2-oxopyrrolidin-1-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H15NO5/c1-19-13(17)9-6-10(14(18)20-2)8-11(7-9)15-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3

InChI Key

FCQNPNJYFVJECE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2CCCC2=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc(NC(=O)CCCBr)cc(C(=O)OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C(=O)OC(C)(C)C)cc(N2CCCC2=O)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(4-Bromo-butanoylamino)-isophthalic acid dimethyl ester (D61) was treated with DBU as described in D57 to afford D62 as a white solid (35%).
Name
5-(4-Bromo-butanoylamino)-isophthalic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
35%

Synthesis routes and methods III

Procedure details

A solution of dimethyl 5-(4-chlorobutanamido)isophthalate (0.635 g, 2.02 mmol, 1 eq) dissolved in 5 ml anhydrous DMF was added dropwise to a stirred suspension of NaH (60% dispersion in oil, 0.101 g, 2.53 mmol, 1.25 eq) in 2 ml anhydrous DMF at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. After stirring overnight the reaction was heated to 100° C. for 19 h. After cooling to room temperature the reaction was poured into ice-water to quench. The mixture was extracted with EtOAc (×1). The organic layer was washed with water (×4), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.3487 g (1.26 mmol, 62% yield) of the product.
Quantity
0.635 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.101 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

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